molecular formula C42H26N8Ru+2 B1201300 1,10-phenanthroline;quinoxalino[2,3-f][1,9]phenanthroline;ruthenium(2+) CAS No. 92543-42-5

1,10-phenanthroline;quinoxalino[2,3-f][1,9]phenanthroline;ruthenium(2+)

Cat. No.: B1201300
CAS No.: 92543-42-5
M. Wt: 743.8 g/mol
InChI Key: DBMZPMCMMGZUFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,10-Phenanthroline;quinoxalino[2,3-f][1,9]phenanthroline;ruthenium(2+) is a coordination compound that features a ruthenium ion complexed with 1,10-phenanthroline and quinoxalino[2,3-f][1,9]phenanthroline ligands. This compound is known for its unique photophysical and electrochemical properties, making it a subject of interest in various scientific fields .

Preparation Methods

The synthesis of 1,10-phenanthroline;quinoxalino[2,3-f][1,9]phenanthroline;ruthenium(2+) typically involves the reaction of ruthenium precursors with 1,10-phenanthroline and quinoxalino[2,3-f][1,9]phenanthroline ligands. One common method includes the use of ruthenium trichloride as a starting material, which is reacted with the ligands in the presence of a suitable solvent under reflux conditions . The reaction mixture is then purified using chromatographic techniques to isolate the desired complex.

Chemical Reactions Analysis

1,10-Phenanthroline;quinoxalino[2,3-f][1,9]phenanthroline;ruthenium(2+) undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,10-Phenanthroline;quinoxalino[2,3-f][1,9]phenanthroline;ruthenium(2+) has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1,10-phenanthroline;quinoxalino[2,3-f][1,9]phenanthroline;ruthenium(2+) involves its ability to interact with biological molecules and generate reactive oxygen species upon light activation. The ruthenium ion plays a crucial role in these processes by facilitating electron transfer reactions. The compound targets cellular components, leading to oxidative damage and cell death in the case of photodynamic therapy .

Comparison with Similar Compounds

1,10-Phenanthroline;quinoxalino[2,3-f][1,9]phenanthroline;ruthenium(2+) can be compared with other similar compounds such as:

Properties

CAS No.

92543-42-5

Molecular Formula

C42H26N8Ru+2

Molecular Weight

743.8 g/mol

IUPAC Name

1,10-phenanthroline;quinoxalino[2,3-f][1,9]phenanthroline;ruthenium(2+)

InChI

InChI=1S/C18H10N4.2C12H8N2.Ru/c1-2-6-15-14(5-1)21-17-11-7-9-19-10-13(11)16-12(18(17)22-15)4-3-8-20-16;2*1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;/h1-10H;2*1-8H;/q;;;+2

InChI Key

DBMZPMCMMGZUFW-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)N=C3C4=C(C5=C(C3=N2)C=CN=C5)N=CC=C4.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.[Ru+2]

Canonical SMILES

C1=CC=C2C(=C1)N=C3C4=C(C5=C(C3=N2)C=CN=C5)N=CC=C4.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.[Ru+2]

Synonyms

is(1,10-phenanthroline)(dipyrido(3,2-alpha-2'.3'-C)phenazine)ruthenium (II)
BPDP-Ru

Origin of Product

United States

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